molecular formula C7H8N4O2S B12795549 Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- CAS No. 110592-13-7

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-

Katalognummer: B12795549
CAS-Nummer: 110592-13-7
Molekulargewicht: 212.23 g/mol
InChI-Schlüssel: OADGSVVRRZRAQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant component in various pharmaceutical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves the reaction of 1-methyl-4-nitro-1H-imidazole-5-thiol with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, hydrogen peroxide, and various bases and acids. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

Propanenitrile, 3-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

110592-13-7

Molekularformel

C7H8N4O2S

Molekulargewicht

212.23 g/mol

IUPAC-Name

3-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]propanenitrile

InChI

InChI=1S/C7H8N4O2S/c1-5-9-6(11(12)13)7(10-5)14-4-2-3-8/h2,4H2,1H3,(H,9,10)

InChI-Schlüssel

OADGSVVRRZRAQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(N1)[N+](=O)[O-])SCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.